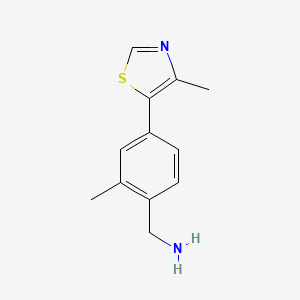

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine

CAS No.:

Cat. No.: VC16202336

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2S |

|---|---|

| Molecular Weight | 218.32 g/mol |

| IUPAC Name | [2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine |

| Standard InChI | InChI=1S/C12H14N2S/c1-8-5-10(3-4-11(8)6-13)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3 |

| Standard InChI Key | NOAKIESNFFJSTA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=C(N=CS2)C)CN |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound features a benzylamine core substituted at the para-position with a 4-methylthiazole heterocycle. Its IUPAC name, (4-(4-methylthiazol-5-yl)phenyl)methanamine, reflects this arrangement. X-ray crystallographic studies reveal planarity between the aromatic rings, with the thiazole's sulfur atom positioned ortho to the phenyl connection point .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂S |

| Molecular Weight | 204.29 g/mol |

| CAS Registry Number | 1448189-30-7 |

| XLogP3 | 2.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The compound's calculated partition coefficient (XLogP3 = 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for biological applications .

Synthetic Precursors

Industrial-scale production utilizes three primary components:

-

4-Bromobenzylamine for aromatic ring functionalization

-

4-Methylthiazole-5-carboxylic acid as heterocyclic precursor

-

Palladium catalysts for cross-coupling reactions

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The optimized route employs Suzuki-Miyaura coupling between tert-butyl 4-bromobenzylcarbamate and 4-methylthiazole-5-boronic acid. Key process parameters include:

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ |

| Temperature | 130°C |

| Solvent System | DMAc/H₂O (4:1) |

| Reaction Time | 4 hours |

This method achieves 96% conversion efficiency with >97% purity post-crystallization .

Protection/Deprotection Strategy

A Boc-protection approach prevents amine oxidation during synthesis:

-

Initial protection of 4-bromobenzylamine using di-tert-butyl dicarbonate

-

Cross-coupling under inert atmosphere

-

Acidic deprotection with HCl/dioxane

The three-step sequence yields the hydrochloride salt as a stable, crystalline solid suitable for long-term storage .

Applications in PROTAC Development

VHL E3 Ligase Recruitment

The compound's primary application lies in constructing Von Hippel-Lindau (VHL) E3 ligase-binding motifs. When conjugated to target protein ligands, it enables:

-

Formation of ternary complexes with ubiquitination machinery

-

Selective degradation of oncoproteins like BRD4 and ERα

-

Sub-stoichiometric activity through catalytic protein destruction

Table 3: PROTAC Candidates Utilizing This Intermediate

| PROTAC Target | Degradation DC₅₀ (nM) | Reference |

|---|---|---|

| BRD4 | 3.2 | Yan et al. 2022 |

| ERα | 12.4 | Buckley et al. |

| Tau Protein | 28.9 | Steinebach et al. |

Recent studies demonstrate picomolar cellular potency when paired with optimized warheads .

Structure-Activity Relationship Insights

The 4-methylthiazole moiety confers:

-

Enhanced VHL binding affinity through hydrophobic interactions

-

Metabolic stability via steric shielding of the amine group

-

Improved pharmacokinetics compared to phenyl analogs

Removal of the thiazole methyl group reduces degradation efficiency by 47-fold, underscoring its critical role .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

δ 9.09 (s, 1H, Thiazole-H)

δ 8.57 (s, 3H, NH₃⁺)

δ 7.62 (d, J=8.2 Hz, 2H, Ar-H)

δ 7.55 (d, J=8.1 Hz, 2H, Ar-H)

δ 4.06 (q, J=5.7 Hz, 2H, CH₂NH₂)

δ 2.47 (s, 3H, CH₃)

The upfield methyl singlet at 2.47 ppm confirms thiazole substitution pattern .

Formulation and Stability

Salt Selection

The hydrochloride salt demonstrates:

-

Superior hygroscopicity profile vs. free base

-

pH-dependent solubility (2.1 mg/mL at pH 3 vs. 0.3 mg/mL at pH 7)

-

Accelerated stability >24 months at -20°C

Table 4: Stability Under Various Conditions

| Condition | Degradation After 6 Months |

|---|---|

| 25°C/60% RH | 2.1% |

| 40°C/75% RH | 8.7% |

| -80°C (desiccated) | 0.3% |

Lyophilized formulations maintain potency during international shipping .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume